磷酸二羟基丙酮 13C3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dihydroxyacetone Phosphate 13C3, also known as DHAP, is a key molecule in many metabolic pathways . It is a ketotriose compound and the phosphate ester of dihydroxyacetone . It is involved in the Calvin cycle in plants and glycolysis . It is readily phosphorylated to dihydroxyacetone phosphate by triokinase in erythrocytes .

Synthesis Analysis

The synthesis of DHAP involves enzymatic routes from cheap unphosphorylated precursors: from dihydroxyacetone to DHAP, from glycerol via glycerol phosphate to DHAP, or via multi-step routes that mimic glycolysis . A fed-batch reaction afforded 185 mM [1, 3-13 C]dihydroxyacetone phosphate from [13 C]methanol .Molecular Structure Analysis

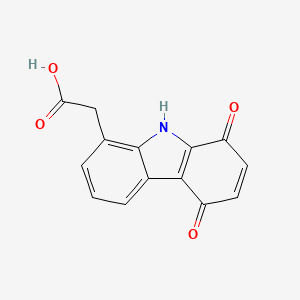

The molecular formula of DHAP is C3H7O6P . It is the anion with the formula HOCH2C(O)CH2OPO32- .Chemical Reactions Analysis

DHAP is a central player in the metabolism of glucose. It is one of the breakdown products of fructose 1,6-bisphosphate, along with glyceraldehyde 3-phosphate. It is rapidly and reversibly isomerised to glyceraldehyde 3-phosphate .Physical And Chemical Properties Analysis

DHAP is a ketotriose compound. Its molar mass is 170.06 g/mol . It is unstable, so chemical synthetic routes have concentrated on producing a storable precursor that can easily be converted to DHAP immediately before its use .科学研究应用

酶促合成和磷酸化

- 13C标记的二羟基丙酮的合成:磷酸二羟基丙酮13C3是通过酶促方式产生的,利用甲基营养酵母的甲醇同化系统。该过程涉及甲醛和羟基丙酮酸之间的转酮作用,导致形成二羟基丙酮,其中13C结合到二羟基丙酮的C-1和C-3位置 (Yanase等,1995)。

生化合成研究

- 大肠杆菌中的喹啉酸合成:研究表明,磷酸二羟基丙酮的碳-3在大肠杆菌中喹啉酸合成过程中与天冬氨酸的碳-3缩合 (Wicks等,1977)。

- 多羟基化合物的合成:磷酸二羟基丙酮对于合成用作活性药物物质(如抗生素或糖苷酶抑制剂)的组分或前体的多羟基化合物至关重要 (Streitenberger等,2001)。

酶反应研究

- 醛缩酶和三磷酸异构酶反应:研究重点关注使用磷酸二羟基丙酮在醛缩酶和三磷酸异构酶催化的反应中释放出的特定氢 (Bloom和Topper,1958)。

- 果糖-1,6-双磷酸醛缩酶反应:使用兔肌肉酶并测量磷酸二羟基丙酮中的天然13C丰度,研究了碳同位素效应对果糖-1,6-双磷酸醛缩酶反应的影响 (Gleixner和Schmidt,1997)。

结构和反应动力学

- 结构和反应性分析:研究磷酸二羟基丙酮的结构及其与各种酶(如磷酸甘油酸脱氢酶、醛缩酶和三磷酸异构酶)的反应性,突出了其代谢意义 (Reynolds等,1971)。

- 底物和产物平衡研究:使用固态和溶液态核磁共振技术研究磷酸二羟基丙酮与酶三磷酸异构酶的平衡 (Rozovsky和McDermott,2007)。

抑制剂研究

- 酶反应抑制剂的合成:使用磷酸二羟基丙酮和膦酸衍生物合成N-磺酰基异羟肟酸衍生物,作为II类果糖-1,6-双磷酸醛缩酶的抑制剂 (Gavalda等,2005)。

酶促合成途径

- 磷酸二羟基丙酮的途径:探索磷酸二羟基丙酮或其直接前体的酶促途径,以通过磷酸二羟基丙酮醛缩酶合成糖类 (Hettwer等,2002)。

作用机制

安全和危害

未来方向

Both chemical and enzymatic routes to DHAP will require further improvement to serve as a basis for a scalable route to DHAP . The enzymatic routes suffer from complex product mixtures and the need to assemble multiple enzymes into one reaction scheme . The various chemical routes suffer from either low yields, complicated work-up, or toxic reagents or catalysts .

属性

CAS 编号 |

217961-77-8 |

|---|---|

产品名称 |

Dihydroxyacetone Phosphate 13C3 |

分子式 |

¹³C₃H₇O₆P |

分子量 |

173.04 |

同义词 |

1-Hydroxy-3-(phosphonooxy)-2-propanone-1,2,3-13C3 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B1144599.png)